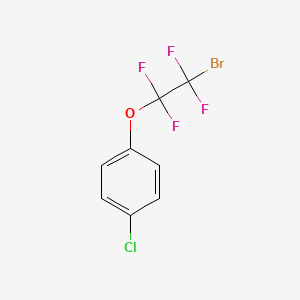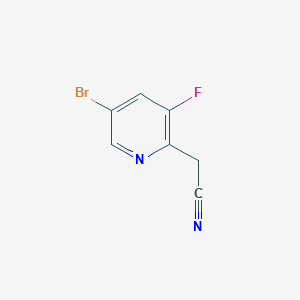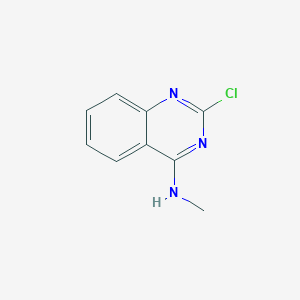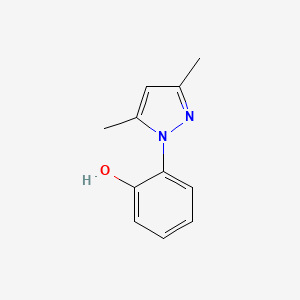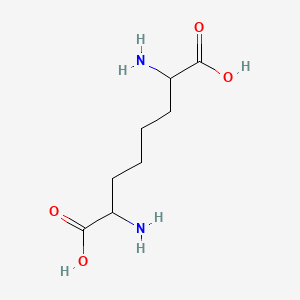
7-Chloroquinoline-6-carbaldehyde
Descripción general
Descripción
7-Chloroquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
7-Chloroquinoline-6-carbaldehyde and its analogs, such as 2-chloroquinoline-3-carbaldehydes, have been extensively studied for their chemical applications. These compounds are crucial in synthesizing quinoline ring systems and constructing fused or binary quinoline-core heterocyclic systems. They have been used in various reactions, including Vilsmeier-Haack reactions, to produce biologically active compounds (Hamama et al., 2018).
Biological Evaluation and Docking Analysis
2-Chloroquinoline-3-carbaldehyde derivatives have shown significant biological importance. For instance, their derivatives, such as N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine, have been evaluated for their potential as inhibitors of human AKT1, an enzyme linked to cancer complications. These compounds have been synthesized and evaluated theoretically for their inhibitory potential using docking processes, indicating their relevance in cancer research (Ghanei et al., 2016).
Antibacterial and Antioxidant Activities
A series of novel 7-chloroquinoline derivatives have been synthesized and screened for their antibacterial activity against various bacterial strains. These compounds have also been evaluated for their antioxidant activity, demonstrating significant potential in this area. The molecular docking study of these compounds has been conducted to investigate their binding pattern with enzymes and DNA, suggesting their utility in developing antibacterial and anticancer drugs (Abdi et al., 2021).
Antimicrobial and Cytotoxic Activity
The antimicrobial activity of chitosan Schiff base derivatives, synthesized by coupling chitosan with 2-chloroquinoline-3-carbaldehyde, has been studied. These compounds have shown significant activity against both Gram-negative and Gram-positive bacteria, as well as fungi, without cytotoxic activity. This suggests their potential as novel biomaterials with enhanced antibacterial properties for biological and medical applications (Haj et al., 2020).
Corrosion Inhibition
Quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, have been studied for their corrosion inhibition properties. They have been found to be excellent inhibitors for mild steel in acidic environments, with their adsorption on metal surfaces following the Langmuir adsorption model. These findings are significant in the field of materials science, particularly in corrosion prevention (Lgaz et al., 2017).
Mecanismo De Acción
Target of Action
7-Chloroquinoline-6-carbaldehyde is a derivative of quinoline, a class of compounds that have been extensively studied for their biological activity . Quinoline and its derivatives, including this compound, primarily target heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .
Mode of Action
The compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme within the parasite . The downstream effects include the death of the parasite and the subsequent clearance of the infection.
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary molecular effect of this compound is the inhibition of heme polymerase, leading to the accumulation of toxic heme in the parasite . On a cellular level, this results in the death of the Plasmodium species, effectively clearing the malarial infection .
Safety and Hazards
While specific safety and hazard information for 7-Chloroquinoline-6-carbaldehyde was not found, it’s important to handle all chemical compounds with care. For instance, 7-Chloroquinoline, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Quinoline derivatives, including 7-Chloroquinoline-6-carbaldehyde, have demonstrated various biological activities such as antimalarial, antimicrobial, and anticancer properties . Therefore, they are of significant interest in medicinal chemistry research. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
7-chloroquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNMUUZCAQMJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670686 | |
| Record name | 7-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916812-06-1 | |
| Record name | 7-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


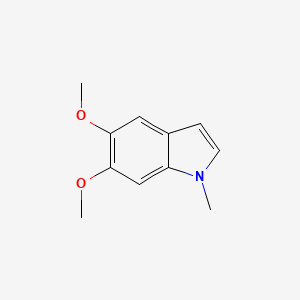



![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3033098.png)
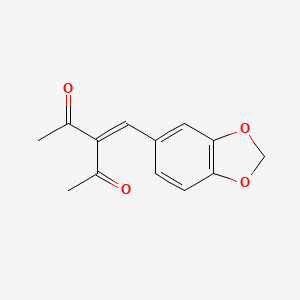
![9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033100.png)

